molecular formula C11H14F3N5 B11750239 [(1-methyl-1H-pyrazol-4-yl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine

[(1-methyl-1H-pyrazol-4-yl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11750239
M. Wt: 273.26 g/mol
InChI Key: FATNMXYIHSDFRL-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a synthetic organic compound that features a unique structure comprising two pyrazole rings linked by a methylene bridge. The presence of a trifluoroethyl group adds to its chemical diversity, making it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves the following steps:

    Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic conditions.

    Introduction of the Methyl and Trifluoroethyl Groups: The methyl group can be introduced via alkylation reactions using methyl iodide, while the trifluoroethyl group can be added using trifluoroethyl iodide.

    Linking the Pyrazole Rings: The two pyrazole rings are linked by a methylene bridge through a condensation reaction involving formaldehyde and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of carbonyl derivatives.

    Reduction: Reduction reactions can target the pyrazole rings, potentially converting them into pyrazolines.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Carbonyl derivatives such as aldehydes and ketones.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with various biomolecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. Additionally, it can interact with receptor sites, modulating signal transduction pathways. The presence of the trifluoroethyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine
  • (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine
  • (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine

Uniqueness

The uniqueness of (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine lies in its trifluoroethyl group, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H14F3N5

Molecular Weight

273.26 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C11H14F3N5/c1-18-7-9(5-16-18)4-15-6-10-2-3-19(17-10)8-11(12,13)14/h2-3,5,7,15H,4,6,8H2,1H3

InChI Key

FATNMXYIHSDFRL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCC2=NN(C=C2)CC(F)(F)F

Origin of Product

United States

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